molecular formula C11H16N2 B11912391 1-Isopropylindolin-5-amine

1-Isopropylindolin-5-amine

Cat. No.: B11912391
M. Wt: 176.26 g/mol
InChI Key: YCYXLONJRBPCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-Isopropylindolin-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include acid chlorides, alkyl halides, and sulfonyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Isopropylindolin-5-amine involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as neurotransmission and enzyme inhibition . The specific pathways and targets depend on the particular derivative and its application.

Comparison with Similar Compounds

1-Isopropylindolin-5-amine can be compared with other indole derivatives such as:

What sets this compound apart is its unique isopropyl group, which can influence its chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

1-propan-2-yl-2,3-dihydroindol-5-amine

InChI

InChI=1S/C11H16N2/c1-8(2)13-6-5-9-7-10(12)3-4-11(9)13/h3-4,7-8H,5-6,12H2,1-2H3

InChI Key

YCYXLONJRBPCAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=C1C=CC(=C2)N

Origin of Product

United States

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